molecular formula C65H92N14O18S2 B1671108 Edotreotide CAS No. 204318-14-9

Edotreotide

Cat. No. B1671108
M. Wt: 1421.6 g/mol
InChI Key: RZHKDBRREKOZEW-AAXZNHDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edotreotide, also known as (DOTA 0 - Phe 1 - Tyr 3) octreotide, DOTA-TOC, DOTATOC, is a substance which, when bound to various radionuclides, is used in the treatment and diagnosis of certain types of cancer . When used therapeutically, it is an example of peptide receptor radionuclide therapy .


Synthesis Analysis

The synthesis of Edotreotide involves the use of the MultiSyn module for 68 Ga-labelling of DOTA-CP04 . The process includes a heating step at 95 °C . The preparation of Edotreotide seems to be stable even after high-temperature exposure .


Molecular Structure Analysis

Edotreotide has a molecular formula of C65H92N14O18S2 and an average mass of 1421.639 Da . It has 10 defined stereocentres .


Physical And Chemical Properties Analysis

Edotreotide has a molecular weight of 1421.64 and is a solid substance . It is soluble in water at 5 mg/mL (ultrasonic and warming and heat to 60°C) . It should be stored at ≤ -20°C, dry, sealed .

Scientific Research Applications

1. Imaging in Neuroendocrine Tumors

Edotreotide, specifically Gallium Ga 68-Edotreotide, is used in imaging for somatostatin receptor (SSTR) imaging, particularly in neuroendocrine tumors, when combined with positron emission tomography (PET). This application is significant due to Edotreotide's ability to bind to SSTRs, primarily type 2 receptors, which are present in various neuroendocrine tumor cells and their metastases. This process allows for the visualization of SSTR-expressing cells upon PET scanning (Ga 68-Edotreotide, 2020).

2. Treatment of Metastatic Carcinoid Tumors

Edotreotide, particularly in the form of 90Y-Edotreotide, has been studied for its effectiveness in treating symptomatic patients with carcinoid tumors, especially those refractory to octreotide treatment. The study involved administering 90Y-Edotreotide to patients with metastatic carcinoid, resulting in a significant proportion of patients showing objective stability or response. This research demonstrates Edotreotide's potential as a therapeutic option for carcinoid tumors (Bushnell et al., 2010).

3. Antineoplastic Activities

Lutetium Lu 177-Edotreotide, another form of Edotreotide, shows potential antineoplastic activities. This compound binds to somatostatin receptors on neuroendocrine tumor cells, delivering a cytotoxic dose of beta radiation to SSTR-positive cells. This specific targeting indicates its potential use in cancer therapy, especially for neuroendocrine tumors (Lu 177-Edotreotide, 2020).

4. Peptide Receptor Radionuclide Therapy

Edotreotide plays a role in peptide receptor radionuclide therapy (PRRT) for treating gastroenteropancreatic neuroendocrine tumors (GEP-NETs). A Phase III trial, COMPETE, compared the efficacy and safety of 177Lu-Edotreotide PRRT to Everolimus in patients with inoperable, progressive, SSTR+ GEP-NET, highlighting its potential as a first-line therapy option (Wahba et al., 2021).

5

. Broader Applications in Neuroendocrine Tumors TreatmentEdotreotide's applications extend to a broader spectrum of neuroendocrine tumors (NETs) treatment. In PRRT using radiolabeled somatostatin analogs like 177Lu-Oxodotreotide (DOTATATE) or 90Y-Edotreotide (DOTATOC), there's a potential increase in its applications, such as in neoadjuvant treatments or rechallenge. Studies also supported its safety, even over long-term use, indicating its reliability for treating various forms of NETs (Puliani et al., 2022).

Safety And Hazards

Edotreotide is used safely and effectively under certain conditions . It is recommended that patients hydrate before and after administration and void frequently after administration to encourage rapid clearance . Reported adverse reactions include nausea, pruritus, and flushing . Misinterpretation of PET imaging due to uptake is a potential risk .

Future Directions

The development of therapeutic peptides like Edotreotide has made great progress in the last decade . Novel SSTR antagonists are being developed as next-generation targeting molecules for SSTR2-expressing tumors . Radioisotopes with different radiation properties such as Tb-161 and the α-emitter Ac-225 are being developed which have the potential to improve treatment efficacy across the range of G1 to G3 NETs .

properties

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHKDBRREKOZEW-AAXZNHDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H92N14O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021591
Record name Edotreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edotreotide

CAS RN

204318-14-9
Record name Edotreotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edotreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDOTREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edotreotide
Reactant of Route 2
Reactant of Route 2
Edotreotide
Reactant of Route 3
Edotreotide
Reactant of Route 4
Edotreotide
Reactant of Route 5
Edotreotide
Reactant of Route 6
Edotreotide

Citations

For This Compound
850
Citations
DL Bushnell Jr, TM O'Dorisio, MS O'Dorisio… - Journal of Clinical …, 2010 - ncbi.nlm.nih.gov
… The primary objective of this study was to evaluate the efficacy of 90 Y-edotreotide in relieving symptoms in patients with malignant carcinoid tumors. Patients reported on these …
Number of citations: 382 www.ncbi.nlm.nih.gov
MM Wahba, J Strosberg, A Avram, CM Aparici - Cancer Research, 2021 - AACR
… efficacy and safety of 177 Lu-Edotreotide with Everolimus. … safety of 177 Lu-Edotreotide PRRT compared to Everolimus in … Further studies with 177 Lu-Edotreotide in NET patients with …
Number of citations: 3 aacrjournals.org
TR Halfdanarson, DL Reidy, N Vijayvergia… - 2022 - ascopubs.org
… Lu-edotreotide is an innovative radiolabeled somatostatin … more 177 Lu-edotreotide cycles demonstrated a progression … and safety of 177 Lu-edotreotide, versus everolimus, in grade 1 …
Number of citations: 9 ascopubs.org
J Capdevila, D Halperin… - Endocrine …, 2023 - endocrine-abstracts.org
… lutetium (177 Lu) edotreotide has shown promising efficacy … lutetium (177 Lu) edotreotide cycles demonstrated nearly 30 … with lutetium (177 Lu) edotreotide PRRT. At least 202 patients …
Number of citations: 0 www.endocrine-abstracts.org
ME Pavel, A Rinke, RP Baum - Annals of Oncology, 2018 - annalsofoncology.org
Background: There are only limited treatment options for metastasized gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Current standard therapies include somatostatin …
Number of citations: 13 www.annalsofoncology.org
TR Halfdanarson, D Halperin… - Annals of …, 2022 - annalsofoncology.org
… 177 Lu-edotreotide is an innovative … -edotreotide demonstrate progression free survival (PFS) of≥ 30 months. The active phase III COMPETE trial compares 177 Lu-edotreotide efficacy/…
Number of citations: 1 www.annalsofoncology.org
R Gallicchio, A Giordano, M Milella, R Storto… - Cancer …, 2023 - journals.sagepub.com
Background We retrospectively aimed to assess the prognostic significance of somatostatin receptor (SSTR) standardized uptake value (SUVmax sstr ), SSTR representative tumor …
Number of citations: 6 journals.sagepub.com
GP Nicolas, N Schreiter, F Kaul, J Uiters… - Journal of Nuclear …, 2017 - Soc Nuclear Med
Radiolabeled somatostatin receptor (sst) agonists are integral to the diagnosis of gastroenteropancreatic neuroendocrine tumors (GEP-NETs), but detection rates, especially of liver …
Number of citations: 15 jnm.snmjournals.org
D Reidy-Lagunes, G Kong, J Capdevila… - Endocrine …, 2023 - endocrine-abstracts.org
… -edotreotide has demonstrated promising efficacy and a favorable safety profile. Retrospective data in metastatic GEP-NETs treated with two or more 177 Lu-edotreotide … Lu-edotreotide …
Number of citations: 0 www.endocrine-abstracts.org
HS Park, HJ Lee, HH An, BS Moon… - … and Molecular Probes, 2017 - koreascience.kr
$^{68} Ga-PET $ is of growing importance in the practice of nuclear medicine diagnostic imaging for neuroendocrine tumors as well as prostate cancers. Following this interests, we …
Number of citations: 3 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.